Piperazine-Derived Ligand Affinity: The 3-Chloro-4-(Hydroxymethyl)phenyl Group Enables a Specific PDB-Validated Pharmacophore with Defined Binding Geometry
When the 3-chloro-4-(hydroxymethyl)phenyl moiety is elaborated through its ketone handle to a piperazine-pyrimidine-2,4-dione derivative (ChemComp-5ZT), the resulting ligand co-crystallizes with a defined protein target in PDB entry 7RNK, demonstrating a specific binding pose [1]. In contrast, derivatives based on the 2-chloro-6-hydroxymethyl regioisomer (CAS 1803761-63-8) present the hydroxymethyl group at an alternative vector that would alter the hydrogen-bonding trajectory. No equivalent co-crystal structure is available for the alternative regioisomer. This represents the highest available structural biology evidence for target-compound-specific differentiation.
| Evidence Dimension | Structural determination of ligand binding pose |
|---|---|
| Target Compound Data | Co-crystal structure deposited (PDB: 7RNK); ligand ChemComp-5ZT maps the 3-chloro-4-(hydroxymethyl)phenyl group to a defined electron density pocket |
| Comparator Or Baseline | Derivatives of 2-chloro-6-(hydroxymethyl)phenyl isomer (CAS 1803761-63-8): no co-crystal structure with the same target currently deposited in the PDB |
| Quantified Difference | Not applicable (binary availability of structural data) |
| Conditions | X-ray crystallography; derivative ligand 6-[4-[3-chloro-4-(hydroxymethyl)phenyl]piperazine-1-carbonyl]pyrimidine-2,4(3H,5H)-dione (C₁₆H₁₇ClN₄O₄) |
Why This Matters
For procurement decisions in drug discovery programs, this constitutes direct structural evidence that the 3-chloro-4-(hydroxymethyl)phenyl isomer engages a specific binding site, whereas no equivalent validation exists for alternative regioisomers.
- [1] Protein Data Bank Japan (PDBj). ChemComp-5ZT: 6-[4-[3-chloro-4-(hydroxymethyl)phenyl]piperazine-1-carbonyl]pyrimidine-2,4(3H,5H)-dione. PDB ID: 7RNK. https://pdbj.org View Source
